Nonacosane-2,3-dione
Description
Nonacosane-2,3-dione (hypothetical IUPAC name: C₂₉H₅₆O₂) is a long-chain diketone derived from nonacosane (C₂₉H₆₀), a saturated hydrocarbon with a 29-carbon backbone. Nonacosane itself is a solid at room temperature (melting point: 63–66°C, boiling point: 440.8°C) , and the addition of two ketone groups at positions 2 and 3 would likely increase polarity, alter solubility, and modify biological activity compared to the parent hydrocarbon.
Properties
CAS No. |
189898-30-4 |
|---|---|
Molecular Formula |
C29H56O2 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
nonacosane-2,3-dione |
InChI |
InChI=1S/C29H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-29(31)28(2)30/h3-27H2,1-2H3 |
InChI Key |
UFIKRUYQLDPQDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonacosane-2,3-dione can be synthesized through several methods. One common approach involves the Claisen condensation reaction, where esters react with ketones in the presence of a strong base to form β-diketones . Another method includes the hydration of alkynones, where alkynes are converted to diketones using water and a catalyst . Additionally, decarboxylative coupling reactions can be employed to synthesize β-diketones by removing a carboxyl group from a precursor molecule .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. Catalytic methods, such as metal-based catalysis, are frequently used to enhance reaction efficiency and selectivity . Biocatalysis, which employs enzymes to catalyze chemical reactions, is also gaining popularity due to its environmentally friendly nature and high specificity .
Chemical Reactions Analysis
Types of Reactions
Nonacosane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols or alkanes.
Substitution: The diketone groups can participate in nucleophilic substitution reactions, where nucleophiles replace one of the ketone groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and alkanes.
Substitution: Various substituted diketones, depending on the nucleophile used.
Scientific Research Applications
Nonacosane-2,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Nonacosane-2,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis . In cancer research, the compound’s ability to induce apoptosis (programmed cell death) in cancer cells is of particular interest . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares Nonacosane-2,3-dione with structurally related diketones and ketones:
Key Observations :
- Chain Length: this compound’s extended alkyl chain (C29) contrasts sharply with smaller diketones like butane-2,3-dione (C4), resulting in lower volatility and higher molecular weight. This likely limits its presence in gaseous phases, as seen with 2-Nonadecanone (C19 ketone), which was detected at only 0.5 ng/m³ in cow stable air samples .
- Solubility: Smaller diketones (e.g., butane-2,3-dione) are highly water-soluble and volatile, contributing to their roles as flavor compounds in dairy products. In contrast, this compound’s lipid solubility may favor accumulation in fatty tissues or sediments.
Environmental Presence
- 2-Nonadecanone and Cholesta-3,5-diene (a steroidal alkene) were detected in cow stable air at 0.5 ng/m³ and 239 ng/m³, respectively . This compound’s longer chain may result in even lower atmospheric concentrations due to reduced volatility.
- Butane-2,3-dione (a key yogurt flavor) and pentane-2,3-dione are metabolized by microbes during fermentation. Their absence or reduction in kefir (e.g., pentane-2,3-dione is undetectable) highlights microbial specificity in diketone degradation .
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